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Compound of Interest

Compound Name: 4-ethoxypiperidine Hydrochloride

Cat. No.: B074778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure due to its prevalence in a wide array of pharmaceuticals and biologically active

compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial

orientations make it an invaluable component in the design of molecules that interact with

biological targets. This guide focuses on a specific, yet important, derivative: 4-
ethoxypiperidine hydrochloride (CAS Number: 1122-87-8). As a member of the 4-

alkoxypiperidine class, this compound serves as a versatile building block and a key

intermediate in the synthesis of novel therapeutic agents, particularly those targeting the

central nervous system (CNS).[2][3] This document, intended for researchers, scientists, and

drug development professionals, provides a comprehensive overview of the synthesis,

analytical characterization, potential applications, and safety considerations for 4-
ethoxypiperidine hydrochloride.

Physicochemical Properties
Understanding the fundamental physicochemical properties of 4-ethoxypiperidine
hydrochloride is crucial for its effective use in a laboratory setting. These properties influence

its solubility, stability, and reactivity, which are critical parameters for synthetic planning and

formulation development.
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Property Value Source

CAS Number 1122-87-8 [4]

Molecular Formula C₇H₁₆ClNO [5]

Molecular Weight 165.66 g/mol [5]

Appearance
White to off-white solid

(predicted)

General knowledge of

hydrochloride salts

Melting Point

Not explicitly available; likely a

crystalline solid with a defined

melting point.

Solubility

Soluble in water and polar

protic solvents like methanol

and ethanol.

General knowledge of

hydrochloride salts

pKa (of the conjugate acid)

Estimated to be around 10-11,

typical for secondary amine

hydrochlorides.

Synthesis and Purification
The most logical and widely applicable method for the synthesis of 4-ethoxypiperidine is the

Williamson ether synthesis, a robust and well-established reaction in organic chemistry.[6][7]

This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the

synthesis would proceed from 4-hydroxypiperidine. The hydrochloride salt is then readily

formed by treating the free base with hydrochloric acid.

Proposed Synthetic Workflow
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Part 1: Ether Formation (Williamson Synthesis)

Part 2: Salt Formation

4-Hydroxypiperidine

Alkoxide Intermediate

Deprotonation

Base (e.g., NaH)

4-Ethoxypiperidine (Free Base)

SN2 Attack

Ethyl Halide (e.g., C2H5I)

4-Ethoxypiperidine (Free Base)

4-Ethoxypiperidine Hydrochloride

HCl

Click to download full resolution via product page

Caption: Synthetic pathway for 4-ethoxypiperidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Williamson ether synthesis with similar

substrates.[8][9]

Materials:

N-Boc-4-hydroxypiperidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b074778?utm_src=pdf-body-img
https://www.benchchem.com/product/b074778?utm_src=pdf-body
https://scholarship.richmond.edu/cgi/viewcontent.cgi?filename=1&article=1073&context=chemistry-faculty-publications&type=additional
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous Tetrahydrofuran (THF)

Ethyl iodide (C₂H₅I)

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (4M in 1,4-dioxane)

Diethyl ether

Part 1: Synthesis of N-Boc-4-ethoxypiperidine

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add N-Boc-4-hydroxypiperidine (1 equivalent).

Dissolve the starting material in anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution:

Hydrogen gas is evolved. Ensure adequate ventilation.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional hour to ensure complete formation of the alkoxide.

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of

THF).

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield crude N-Boc-4-ethoxypiperidine.

Part 2: Deprotection and Salt Formation

Dissolve the crude N-Boc-4-ethoxypiperidine in a minimal amount of a suitable solvent like

ethyl acetate or dichloromethane.

Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution.

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

Upon completion, the hydrochloride salt will likely precipitate. If not, concentrate the reaction

mixture under reduced pressure.

Triturate the residue with diethyl ether to induce precipitation of the product.

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to

afford 4-ethoxypiperidine hydrochloride as a solid.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

synthesized 4-ethoxypiperidine hydrochloride. The following techniques are standard for

such a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for 4-ethoxypiperidine are as follows:
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¹H NMR (Predicted):

δ ~3.4-3.6 ppm (m, 1H): The proton at the C4 position (CH-O).

δ ~3.4-3.5 ppm (q, 2H): The methylene protons of the ethoxy group (-O-CH₂-CH₃).

δ ~2.9-3.2 ppm (m, 2H): The equatorial protons on C2 and C6.

δ ~2.5-2.8 ppm (m, 2H): The axial protons on C2 and C6.

δ ~1.8-2.0 ppm (m, 2H): The equatorial protons on C3 and C5.

δ ~1.4-1.6 ppm (m, 2H): The axial protons on C3 and C5.

δ ~1.1-1.2 ppm (t, 3H): The methyl protons of the ethoxy group (-O-CH₂-CH₃).

NH proton: The signal for the amine proton can be broad and its chemical shift is dependent

on the solvent and concentration. In the hydrochloride salt, this proton will be present as -

NH₂⁺-.

¹³C NMR (Predicted):

δ ~75-77 ppm: The carbon at the C4 position (C-O).

δ ~63-65 ppm: The methylene carbon of the ethoxy group (-O-CH₂-CH₃).

δ ~44-46 ppm: The carbons at the C2 and C6 positions.

δ ~32-34 ppm: The carbons at the C3 and C5 positions.

δ ~15-17 ppm: The methyl carbon of the ethoxy group (-O-CH₂-CH₃).

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 4-ethoxypiperidine, under electrospray ionization (ESI), the expected parent ion

would be the protonated molecule [M+H]⁺.

Predicted [M+H]⁺: m/z = 130.12
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Expected Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated

by cleavage alpha to the nitrogen atom.[2] Common fragments would likely arise from the loss

of the ethyl group, the ethoxy group, or through ring-opening mechanisms.

Workflow for Analytical Characterization

4-Ethoxypiperidine HCl

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

Purity Analysis
(e.g., HPLC, Elemental Analysis)

Structure Confirmation Purity Verification

Click to download full resolution via product page

Caption: Analytical workflow for synthesized 4-ethoxypiperidine HCl.

Applications in Research and Drug Development
The 4-substituted piperidine motif is a key pharmacophore in a multitude of drugs, particularly

those targeting the central nervous system.[2] The introduction of a 4-alkoxy group can

modulate a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability,

thereby fine-tuning its pharmacokinetic and pharmacodynamic properties.

Central Nervous System (CNS) Disorders
Piperidine derivatives are integral to the development of treatments for a range of CNS

disorders, including schizophrenia, dementia, and depression.[3] The 4-ethoxypiperidine moiety

can serve as a scaffold to orient other functional groups in a way that allows for optimal

interaction with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.

The ether linkage is generally more metabolically stable than an ester or a free hydroxyl group,

which can be advantageous for developing drugs with improved bioavailability and duration of

action.
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G-Protein Coupled Receptor (GPCR) Ligands
GPCRs represent a large and important family of drug targets.[10] 4-substituted piperidines are

frequently employed in the design of ligands for various GPCRs, including opioid, muscarinic,

and dopamine receptors. The 4-ethoxy group can influence ligand binding by participating in

hydrophobic interactions within the receptor's binding pocket or by acting as a hydrogen bond

acceptor. Its size and flexibility can be optimized to achieve desired selectivity and potency for

a specific receptor subtype.

As a Synthetic Intermediate
Beyond its direct incorporation into bioactive molecules, 4-ethoxypiperidine hydrochloride is

a valuable intermediate for further chemical modifications. The secondary amine provides a

reactive handle for N-alkylation, N-acylation, or reductive amination, allowing for the attachment

of a wide variety of substituents to explore structure-activity relationships (SAR).

Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-
ethoxypiperidine hydrochloride. The safety profile is expected to be similar to other

piperidine hydrochloride salts.

Safety and Handling:

General Precautions: Handle in accordance with good industrial hygiene and safety

practices.[2] Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses

with side-shields, and a lab coat.[6][11] If there is a risk of dust formation, use a NIOSH-

approved respirator.

First Aid Measures:

If inhaled: Move the person into fresh air.

In case of skin contact: Wash off with soap and plenty of water.

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious

person.[6]

In case of accidental release: Sweep up the material, place it in a suitable container for

disposal, and avoid generating dust.[6]

Storage:

Store in a cool, dry, and well-ventilated place.

Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can

be hygroscopic.

Store away from strong oxidizing agents and strong bases.

Conclusion
4-Ethoxypiperidine hydrochloride is a valuable chemical entity for researchers and

professionals in the field of drug discovery and development. Its straightforward synthesis from

readily available starting materials, combined with the versatile reactivity of the piperidine

nucleus, makes it an attractive building block for creating diverse chemical libraries. The 4-

ethoxy substituent offers a means to fine-tune the physicochemical properties of lead

compounds, potentially leading to improved pharmacokinetic profiles and enhanced biological

activity. A thorough understanding of its synthesis, characterization, and safe handling, as

outlined in this guide, is paramount for its effective utilization in the quest for novel therapeutics.

References
Chemistry Steps. The Williamson Ether Synthesis.
Coutts, R. T., & Casy, A. F. (1975). Pyridines and Reduced Pyridines of Pharmacological
Interest. In The Chemistry of Heterocyclic Compounds (pp. 445-524). John Wiley & Sons,
Ltd.
Grokipedia. Williamson ether synthesis.
Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride. (2024).
Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
PubChem. 4-Ethylpiperidine hydrochloride.
University of Richmond. Organic Chemistry Williamson Ether Synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
http://ochemonline.pbworks.com/f/06_Williamson_Ether.pdf
https://www.benchchem.com/product/b074778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-
356.
Wikipedia. Williamson ether synthesis.
EPO Patent. PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT FOR
TREATMENT OF DISEASE INVOLVING CENTRAL NERVOUS SYSTEM DISORDERS.
(2009).
PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced
affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014).
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity,
mechanism of action and synthetic cascade access to their scaffolds. (2025).
PubMed. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico
Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
ACS Publications. 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-
piperidinecarboxamides.
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological
Applications. (2021).
PubMed Central. How ligands illuminate GPCR molecular pharmacology. (2018).
Google Patents.
PubMed Central. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery.
(2019).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Integrative Analysis of Drug Co-Prescriptions in Peritoneal Dialysis Reveals Molecular
Targets and Novel Strategies for Intervention - PMC [pmc.ncbi.nlm.nih.gov]

2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism
of action and synthetic cascade access to their scaffolds - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. data.epo.org [data.epo.org]

4. gold-chemistry.org [gold-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b074778?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12155629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12155629/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://pubmed.ncbi.nlm.nih.gov/41124880/
https://data.epo.org/publication-server/rest/v1.2/patents/EP2357171NWA1/document.pdf
https://gold-chemistry.org/CHM254_html/pdfs/williamsonethersyn.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. ochemonline.pbworks.com [ochemonline.pbworks.com]

7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

8. scholarship.richmond.edu [scholarship.richmond.edu]

9. masterorganicchemistry.com [masterorganicchemistry.com]

10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced
affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Ethoxypiperidine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074778#4-ethoxypiperidine-hydrochloride-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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